molecular formula C19H18N2O3 B11632923 Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate

Cat. No.: B11632923
M. Wt: 322.4 g/mol
InChI Key: RCVCPBNUJRCPDW-UHFFFAOYSA-N
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Description

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate typically involves the condensation of p-anisidine with Meldrum’s acid and trimethyl orthoacetate or trimethyl orthobenzoate to form the 4-hydrazin-quinoline scaffold . This scaffold is then derivatized with aldehydes or acid chlorides to produce the desired compound . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate involves its interaction with molecular targets such as NRH:quinone oxidoreductase-2 (NQO2). The compound binds to the active site of NQO2, inhibiting its activity and thereby reducing the production of reactive oxygen species (ROS) that are involved in cancer progression . This inhibition can lead to decreased cancer cell proliferation and increased sensitivity to chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate is unique due to its specific substituents, which enhance its binding affinity to NQO2 and its potential as a cancer therapeutic agent . The presence of the methoxy and amino groups also contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H18N2O3/c1-12-10-18(16-11-15(23-2)8-9-17(16)20-12)21-14-6-4-13(5-7-14)19(22)24-3/h4-11H,1-3H3,(H,20,21)

InChI Key

RCVCPBNUJRCPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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